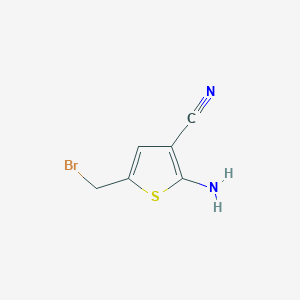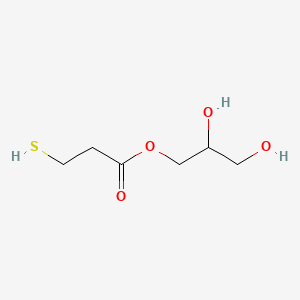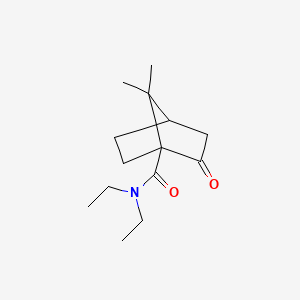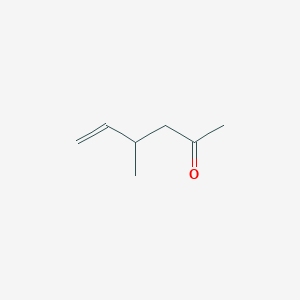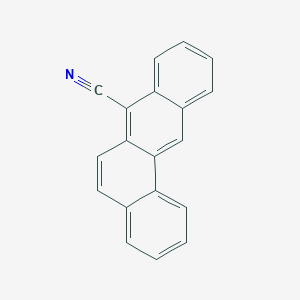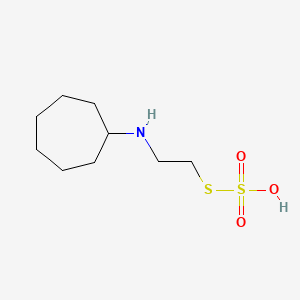
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) is an organosulfur compound that features a cycloheptylamino group attached to an ethanethiol backbone, which is further esterified with hydrogen sulfate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) typically involves the reaction of 2-cycloheptylaminoethanethiol with sulfur trioxide or chlorosulfonic acid to introduce the sulfate ester group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
-
Reaction with Sulfur Trioxide
- React 2-cycloheptylaminoethanethiol with sulfur trioxide in an inert solvent such as dichloromethane.
- Maintain the reaction temperature at around 0-5°C to control the exothermic nature of the reaction.
- Isolate the product by precipitation or extraction methods.
-
Reaction with Chlorosulfonic Acid
- React 2-cycloheptylaminoethanethiol with chlorosulfonic acid in an inert solvent.
- Control the reaction temperature to avoid decomposition.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) undergoes various chemical reactions, including:
-
Oxidation
- The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction
- The sulfate ester group can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
-
Substitution
- The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Substituted amines and derivatives.
Applications De Recherche Scientifique
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) has diverse applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis for the introduction of sulfur-containing functional groups.
- Acts as a precursor for the synthesis of more complex organosulfur compounds.
-
Biology
- Investigated for its potential as a biochemical probe to study sulfur metabolism and related pathways.
- Used in the development of novel bioactive molecules with potential therapeutic applications.
-
Medicine
- Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
- Studied for its role in modulating biological pathways involving sulfur-containing compounds.
-
Industry
- Utilized in the production of specialty chemicals and materials with unique properties.
- Employed in the formulation of advanced materials for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with target proteins, modulating their activity. The sulfate ester group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The cycloheptylamino group contributes to the compound’s stability and specificity in binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethyl hydrogen sulfate: Similar in structure but lacks the cycloheptylamino group, resulting in different chemical and biological properties.
2-Isopropylaminoethanethiol hydrogen sulfate (ester): Contains an isopropylamino group instead of a cycloheptylamino group, leading to variations in reactivity and applications.
Uniqueness
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) is unique due to its combination of a cycloheptylamino group and a sulfate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages in terms of stability, reactivity, and specificity.
Propriétés
Numéro CAS |
27976-12-1 |
|---|---|
Formule moléculaire |
C9H19NO3S2 |
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
(2-sulfosulfanylethylamino)cycloheptane |
InChI |
InChI=1S/C9H19NO3S2/c11-15(12,13)14-8-7-10-9-5-3-1-2-4-6-9/h9-10H,1-8H2,(H,11,12,13) |
Clé InChI |
IIUOQVUAQZTVHA-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)NCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


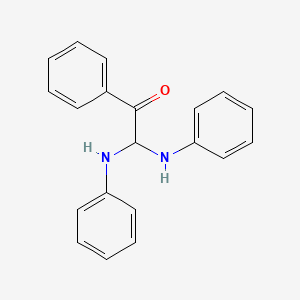
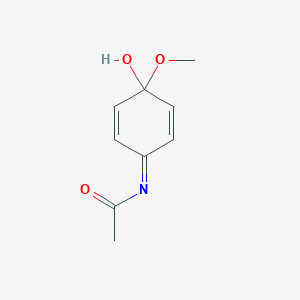
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
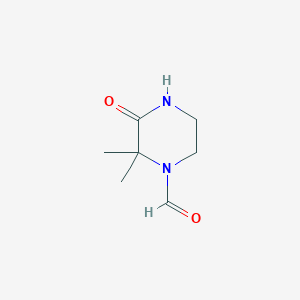
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
